molecular formula C22H16ClN3O B5490015 (Z)-3-[5-(5-chloro-2-methylphenyl)furan-2-yl]-2-(6-methyl-1H-benzimidazol-2-yl)prop-2-enenitrile

(Z)-3-[5-(5-chloro-2-methylphenyl)furan-2-yl]-2-(6-methyl-1H-benzimidazol-2-yl)prop-2-enenitrile

Cat. No.: B5490015
M. Wt: 373.8 g/mol
InChI Key: MJDANKDZRSOPGJ-GDNBJRDFSA-N
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Description

(Z)-3-[5-(5-chloro-2-methylphenyl)furan-2-yl]-2-(6-methyl-1H-benzimidazol-2-yl)prop-2-enenitrile: is a complex organic compound that features a combination of furan, benzimidazole, and nitrile functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (Z)-3-[5-(5-chloro-2-methylphenyl)furan-2-yl]-2-(6-methyl-1H-benzimidazol-2-yl)prop-2-enenitrile typically involves multi-step organic reactions. One common approach is to start with the preparation of the furan and benzimidazole intermediates, followed by their coupling through a nitrile linkage. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired (Z)-configuration.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: This compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2,3-dione derivatives.

    Reduction: Reduction reactions can target the nitrile group, converting it to an amine or amide.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride.

    Substitution: Halogenating agents like bromine or chlorine, and nucleophiles such as amines or thiols.

Major Products:

  • Oxidation products include furan-2,3-dione derivatives.
  • Reduction products include primary amines or amides.
  • Substitution products vary depending on the substituents introduced.

Scientific Research Applications

Biology: In biological research, this compound can be used as a probe to study enzyme interactions and receptor binding due to its unique structural features.

Industry: In the industrial sector, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of (Z)-3-[5-(5-chloro-2-methylphenyl)furan-2-yl]-2-(6-methyl-1H-benzimidazol-2-yl)prop-2-enenitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites, inhibiting or modulating the activity of these targets. Pathways involved may include signal transduction, gene expression regulation, and metabolic processes.

Comparison with Similar Compounds

Uniqueness: The uniqueness of this compound lies in its combination of functional groups, which confer specific reactivity and binding properties. This makes it a valuable compound for targeted applications in various scientific and industrial fields.

Properties

IUPAC Name

(Z)-3-[5-(5-chloro-2-methylphenyl)furan-2-yl]-2-(6-methyl-1H-benzimidazol-2-yl)prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16ClN3O/c1-13-3-7-19-20(9-13)26-22(25-19)15(12-24)10-17-6-8-21(27-17)18-11-16(23)5-4-14(18)2/h3-11H,1-2H3,(H,25,26)/b15-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJDANKDZRSOPGJ-GDNBJRDFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(N2)C(=CC3=CC=C(O3)C4=C(C=CC(=C4)Cl)C)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC2=C(C=C1)N=C(N2)/C(=C\C3=CC=C(O3)C4=C(C=CC(=C4)Cl)C)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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